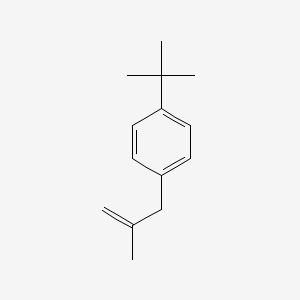

3-(4-Tert-butylphenyl)-2-methyl-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Tert-butylphenyl)-2-methyl-1-propene is an organic compound with the molecular formula C14H20. It is a derivative of propene, where the hydrogen atoms are substituted with a tert-butylphenyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods. The reaction mixture is subjected to microwave irradiation, which accelerates the reaction and reduces the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Tert-butylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Tert-butylphenyl)-2-methyl-1-propanol.

Reduction: Formation of 3-(4-Tert-butylphenyl)-2-methylpropane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-(4-Tert-butylphenyl)-2-methyl-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-(4-Tert-butylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenol: An isomeric compound with similar structural features but different chemical properties.

3-(4-tert-Butylphenyl)-2-methylpropanal: A related compound with an aldehyde functional group instead of a propene moiety

Uniqueness

3-(4-Tert-butylphenyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity in various chemical reactions .

Actividad Biológica

3-(4-Tert-butylphenyl)-2-methyl-1-propene, an organic compound with the molecular formula C14H20, is characterized by a propene backbone substituted with a tert-butylphenyl group and a methyl group. This unique structure contributes to its potential biological activities and interactions with biomolecules, making it relevant in medicinal chemistry and drug development.

The compound features:

- Molecular Formula : C14H20

- Structural Characteristics : A propene backbone with a tert-butyl group, which introduces steric hindrance, influencing its chemical reactivity and physical properties.

1. Interaction with Biomolecules

Studies indicate that this compound may interact with specific biomolecules, influencing metabolic pathways. For instance, related compounds have demonstrated effects on spermatogenesis in rat models, suggesting implications for reproductive health.

2. Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-tert-Butylphenol | Hydroxyl group attached to a tert-butylphenyl | Exhibits different reactivity due to the presence of hydroxyl group |

| 3-(4-tert-Butylphenyl)-2-methylpropanal | Aldehyde functional group instead of propene | Different reactivity profile due to carbonyl functionality |

| 3-Chloro-2-methyl-1-propene | Chlorine substituent on propene | Varies significantly in reactivity due to electronegative chlorine |

This table illustrates how variations in substituents affect biological activity and physicochemical properties, underscoring the uniqueness of each compound while providing avenues for further research and development.

The mechanism of action for this compound involves its potential for electrophilic aromatic substitution reactions. The tert-butyl group enhances steric hindrance, which may influence its reactivity with electrophiles, leading to various biochemical interactions.

Applications in Medicine and Industry

This compound is being investigated for:

- Therapeutic Properties : Potential use as a precursor in drug development.

- Industrial Applications : Utilized in the production of polymers and resins due to its chemical stability and reactivity.

Propiedades

IUPAC Name |

1-tert-butyl-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNTYYIJIBFHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548845 |

Source

|

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73566-44-6 |

Source

|

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.